

Pharmacokinetics and metabolism of Eliglustat in preclinical models

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An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of **Eliglustat** in Preclinical Models

Introduction

Eliglustat (Genz-112638) is an orally administered small molecule inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] By reducing the production of glucosylceramide, **Eliglustat** serves as a substrate reduction therapy for Gaucher disease type 1, an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme β-glucocerebrosidase.[1][3] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of **Eliglustat**, drawing upon data from various animal models to inform researchers, scientists, and drug development professionals.

Pharmacokinetics in Preclinical Models

EligIustat has been evaluated in several preclinical species, including mice, rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The pharmacokinetic properties were found to be generally consistent across these species.[4]

Absorption and Bioavailability

Following oral administration, **Eliglustat** is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached within 1 to 2 hours across all tested species.[1][4]



Despite its rapid absorption, the absolute oral bioavailability of **EligIustat** is low, which is attributed to extensive first-pass metabolism.[5][6] Studies with radiolabeled drug confirmed its oral bioavailability and showed that the majority of the compound is eliminated in the feces.[1]

Distribution

Preclinical studies indicate that **EligIustat** distributes to various tissues, with high concentrations observed in the liver, kidney, and adrenal gland.[1] Notably, distribution to the brain is limited, which is likely due to its nature as a P-glycoprotein (P-gp) substrate, leading to efflux at the blood-brain barrier.[1][7]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **Eliglustat** observed in different preclinical models after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Eliglustat Following a Single Intravenous (IV) Dose

Species	Dose (mg/kg)	Half-Life (t½)	Clearance (CL) (L/h/kg)
Mouse	5	16 min	6.3
Rat	5	24 min	8.9
Dog	5	68 min	4.4

Data sourced from preclinical studies.[1]

Table 2: Pharmacokinetic Parameters of Eliglustat Following a Single Oral (PO) Dose



Species	Dose (mg/kg)	Tmax (h)	Terminal Half-Life (t½) (h)
Mouse	3	~1	0.546
Rat	3	~1	0.266
Dog	3	~1	1.03
Monkey	3	~1	1.43

Data sourced from FDA reports on preclinical studies.[4]

Metabolism of Eliglustat

The metabolism of **EligIustat** is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.

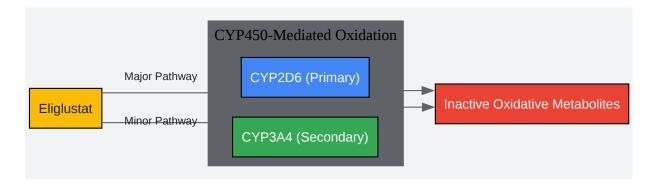
Primary Metabolic Pathways

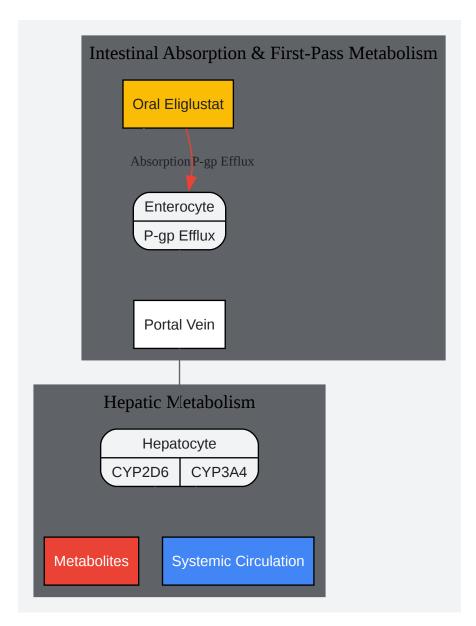
In vitro and in vivo studies have established that **EligIustat** is extensively metabolized, primarily through the cytochrome P450 (CYP) enzyme system.[1][8][9] The primary metabolic pathways involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety.[5] The resulting metabolites have been determined to be inactive.[5]

Key Metabolizing Enzymes: CYP2D6 and CYP3A4

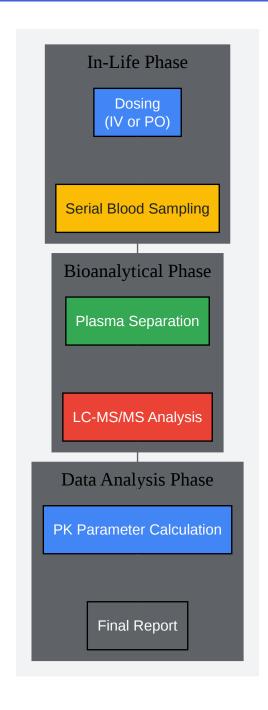
Microsomal enzyme assays have identified CYP2D6 as the principal enzyme responsible for **Eliglustat** metabolism, with CYP3A4 playing a lesser role.[1][8][10] This is a crucial consideration as the activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[9][11] While these phenotypes are a major focus in clinical settings, the enzymatic pathways are first elucidated in preclinical models. In preclinical species with low or undetectable levels of a major human circulating metabolite (Genz-399240), such as rats and dogs, other species like rabbits and monkeys showed appreciable levels.[4]











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